![molecular formula C16H30N2Sn B127769 2-(Tributylstannyl)pyrimidine CAS No. 153435-63-3](/img/structure/B127769.png)
2-(Tributylstannyl)pyrimidine
Overview
Description
2-(Tributylstannyl)pyrimidine is an organotin compound used in Stille coupling reaction . It can be used as one of the precursors in the synthesis of 2-aminopyridine oxazolidinones as potent and selective tankyrase (TNKS) inhibitors . It can also be used in the preparation of various (2-pyrimidyl)silanes .
Synthesis Analysis
The synthesis of 2-(Tributylstannyl)pyrimidine involves various methods. One of the methods includes the use of 2,4-dichloro-6-methylpyrimidine and 2-(tributylstannyl)pyridine in a double cross-coupling reaction . This reaction is followed by an aldol condensation using a suitable aromatic aldehyde .Molecular Structure Analysis
The molecular formula of 2-(Tributylstannyl)pyrimidine is C16H30N2Sn . It has a molecular weight of 369.13 . The SMILES string representation is CCCCSn(CCCC)c1ncccn1 .Chemical Reactions Analysis
2-(Tributylstannyl)pyrimidine is used in Stille coupling reactions . It can be used as a precursor in the synthesis of 2-aminopyridine oxazolidinones and canagliflozin, a novel inhibitor for sodium-dependent glucose cotransporter .Physical And Chemical Properties Analysis
2-(Tributylstannyl)pyrimidine is a liquid at room temperature . It has a density of 1.164 g/mL at 25 °C . The refractive index is n20/D 1.512 .Scientific Research Applications
Stille Coupling Reaction
2-(Tributylstannyl)pyrimidine is an organotin compound used in the Stille coupling reaction . The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds .
Synthesis of 2-Aminopyridine Oxazolidinones
This compound can be used as one of the precursors in the synthesis of 2-aminopyridine oxazolidinones . These compounds are known to be potent and selective tankyrase (TNKS) inhibitors . TNKS inhibitors have potential applications in cancer therapy .
Synthesis of Canagliflozin
2-(Tributylstannyl)pyrimidine can also be used in the synthesis of canagliflozin , a novel inhibitor for sodium-dependent glucose cotransporter . Canagliflozin is an antidiabetic drug used to improve glycemic control in people with type 2 diabetes .
Preparation of (2-Pyrimidyl)silanes
This compound can be used in the preparation of various (2-pyrimidyl)silanes . These silanes can be used as reagents in various organic synthesis reactions .
Organotin Reagents
2-(Tributylstannyl)pyrimidine is an example of organotin reagents . Organotin reagents are used in a wide range of chemical transformations, including cross-coupling reactions, radical reactions, and nucleophilic substitutions .
Material Science
Due to its organotin nature, 2-(Tributylstannyl)pyrimidine may also find applications in material science . Organotin compounds are known to be used in the production of certain types of plastics, glass coatings, and semiconductors .
Safety and Hazards
2-(Tributylstannyl)pyrimidine is classified as dangerous according to the safety data sheet . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .
Future Directions
Mechanism of Action
Target of Action
2-(Tributylstannyl)pyrimidine is an organotin compound used in Stille coupling reactions . It is primarily used as a precursor in the synthesis of other compounds, such as 2-aminopyridine oxazolidinones . These compounds are potent and selective inhibitors of tankyrase (TNKS), a protein involved in various cellular processes, including Wnt signaling and telomere maintenance .
Mode of Action
The compound interacts with its targets through a process known as Stille coupling, a powerful method for forming carbon-carbon bonds . This reaction involves the exchange of an organic group between a tin compound and an organic halide .
Biochemical Pathways
The primary biochemical pathway affected by 2-(Tributylstannyl)pyrimidine is the synthesis of 2-aminopyridine oxazolidinones . These compounds inhibit tankyrase, which can affect the Wnt signaling pathway and telomere maintenance . The downstream effects of this inhibition can include changes in cell proliferation and survival .
Pharmacokinetics
As a precursor compound, its bioavailability would largely depend on the properties of the final compound it is used to synthesize .
Result of Action
The molecular and cellular effects of 2-(Tributylstannyl)pyrimidine’s action would be seen in the compounds it helps synthesize. For example, 2-aminopyridine oxazolidinones, synthesized using 2-(Tributylstannyl)pyrimidine, can inhibit tankyrase, potentially affecting cell proliferation and survival .
Action Environment
The efficacy and stability of 2-(Tributylstannyl)pyrimidine, like many chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
tributyl(pyrimidin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFOOAJSDVASL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376843 | |
Record name | 2-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tributylstannyl)pyrimidine | |
CAS RN |
153435-63-3 | |
Record name | 2-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tributylstannyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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